Cas no 604775-01-1 (4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-)
![4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- structure](https://ja.kuujia.com/scimg/cas/604775-01-1x500.png)
4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- 化学的及び物理的性質
名前と識別子
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- 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- (R)-1-(tert-butyldimethylsilyloxy)pent-4-en-2-ol
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4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8811390-1.0g |
(2R)-1-[(tert-butyldimethylsilyl)oxy]pent-4-en-2-ol |
604775-01-1 | 95% | 1.0g |
$0.0 | 2023-01-04 |
4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-に関する追加情報
Recent Advances in the Study of 604775-01-1 and 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
The chemical compound with the identifier 604775-01-1 and the specific product name 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-, have garnered significant attention in recent chemical and biomedical research. These compounds are pivotal in synthetic organic chemistry, particularly in the development of novel therapeutic agents and intermediates for complex molecular architectures. This research brief aims to summarize the latest findings, methodologies, and applications associated with these compounds, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 604775-01-1 as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the silyl-protected hydroxyl group and the pentenyl side chain, make it a versatile building block for asymmetric synthesis. Researchers have successfully employed this compound in the total synthesis of natural products with potential anticancer and antimicrobial properties. The stereochemical control offered by the (2R)-configuration is particularly noteworthy, enabling high enantioselectivity in subsequent transformations.
In the context of 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-, recent advancements have focused on its utility in protecting group strategies and its reactivity in olefin metathesis reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in ring-closing metathesis, yielding cyclic structures with high purity and yield. The tert-butyldimethylsilyl (TBS) protecting group in this compound has been shown to enhance stability during multi-step syntheses, a critical factor in pharmaceutical development.
From a biomedical perspective, derivatives of these compounds have shown promise in early-stage drug discovery. For instance, a recent patent application disclosed the use of 604775-01-1-derived analogs as inhibitors of specific enzymatic targets involved in inflammatory pathways. In vitro assays revealed potent activity against cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest potential applications in the treatment of chronic inflammatory diseases, although further preclinical evaluation is warranted.
The synthetic methodologies involving these compounds have also seen technological improvements. A 2024 report in Advanced Synthesis & Catalysis described a novel continuous-flow approach for the large-scale production of 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-, achieving >90% yield with minimal byproduct formation. This advancement addresses previous challenges in scalability, paving the way for industrial applications. Additionally, computational studies have provided deeper insights into the conformational preferences of these molecules, aiding in the rational design of more efficient synthetic routes.
In conclusion, the ongoing research on 604775-01-1 and 4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- underscores their importance in modern chemical and pharmaceutical sciences. The combination of synthetic versatility, biological relevance, and technological advancements positions these compounds as valuable tools for drug discovery and development. Future studies are expected to explore their applications in targeted drug delivery systems and as probes for mechanistic investigations in chemical biology.
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